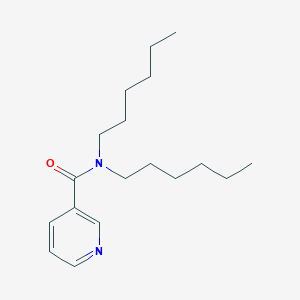
Nicotinamide, N,N-dihexyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N,N-dihexyl-: is a derivative of nicotinamide, a form of vitamin B3 This compound is characterized by the presence of two hexyl groups attached to the nitrogen atoms of the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinamide, N,N-dihexyl- typically involves the reaction of nicotinamide with hexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In industrial settings, the production of Nicotinamide, N,N-dihexyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nicotinamide, N,N-dihexyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hexyl groups and the nicotinamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize Nicotinamide, N,N-dihexyl- under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, leading to the formation of different derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Nicotinamide, N,N-dihexyl- is used as a building block in the synthesis of more complex molecules
Biology: In biological research, Nicotinamide, N,N-dihexyl- is studied for its potential role in cellular processes. It may influence various biochemical pathways, including those involved in energy metabolism and DNA repair.
Medicine: The compound is investigated for its potential therapeutic applications. It may have anti-inflammatory and antioxidant properties, making it a candidate for the treatment of various diseases, including skin disorders and neurodegenerative conditions.
Industry: In industrial applications, Nicotinamide, N,N-dihexyl- is used as an additive in formulations to enhance the stability and performance of products. It may also be employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Nicotinamide, N,N-dihexyl- involves its interaction with molecular targets and pathways within cells. It may modulate the activity of enzymes involved in redox reactions and energy metabolism. Additionally, the compound may influence signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Nicotinamide mononucleotide: A precursor to nicotinamide adenine dinucleotide, involved in energy metabolism.
Nicotinamide riboside: Another precursor to nicotinamide adenine dinucleotide, known for its role in cellular health.
Nicotinamide adenine dinucleotide: A coenzyme central to metabolism, found in all living cells.
Uniqueness: Nicotinamide, N,N-dihexyl- is unique due to the presence of the hexyl groups, which may impart distinct chemical and biological properties. These modifications can influence the compound’s solubility, stability, and interactions with biological targets, setting it apart from other nicotinamide derivatives.
Properties
CAS No. |
155887-89-1 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N,N-dihexylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H30N2O/c1-3-5-7-9-14-20(15-10-8-6-4-2)18(21)17-12-11-13-19-16-17/h11-13,16H,3-10,14-15H2,1-2H3 |
InChI Key |
QYZSGTMURONPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


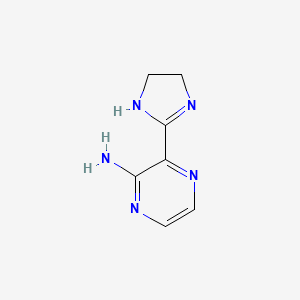
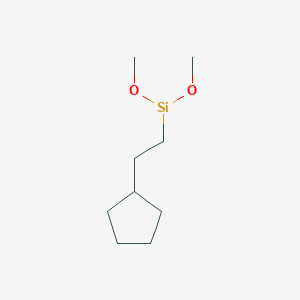
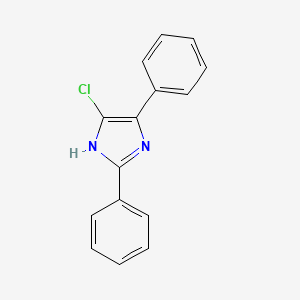
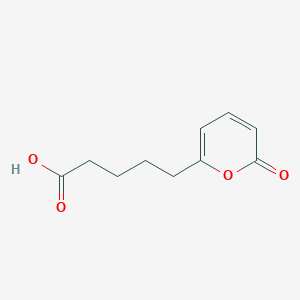
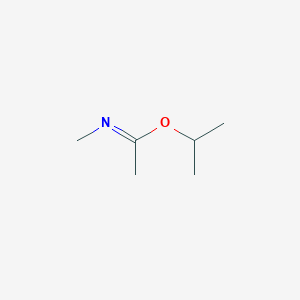
phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)


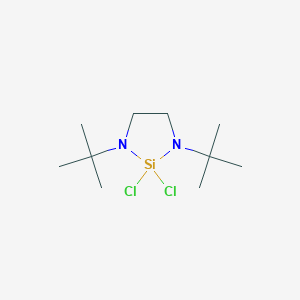

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
